

Initial Investigations into the Toxicity and Safety of D-Psicose: A Technical Guide

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Compound of Interest

Compound Name: *D-Psicose*

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Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with a growing interest in the food and pharmaceutical industries due to its low-caloric value and potential health benefits. This technical guide provides a comprehensive overview of the initial investigations into the toxicity and safety profile of **D-Psicose**. The information is compiled from a range of studies, including acute, sub-chronic, chronic, and developmental toxicity assessments, as well as human clinical trials. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and study designs.

Introduction

D-Psicose is a C-3 epimer of D-fructose and is found in small quantities in natural products like wheat, figs, and raisins[1]. Its sweetness profile, which is approximately 70% that of sucrose, combined with its minimal caloric contribution (about 0.2 to 0.4 kcal/g), makes it an attractive sugar substitute[1]. The United States Food and Drug Administration (FDA) has granted **D-Psicose** the status of Generally Recognized as Safe (GRAS) for various food applications[2][3][4][5][6]. This guide delves into the foundational safety studies that have paved the way for its use.

Quantitative Toxicity Data

A battery of toxicological studies has been conducted to establish the safety of **D-Psicose**. The key quantitative endpoints from these studies are summarized below.

Table 1: Acute and Subchronic Toxicity of D-Psicose

Study Type	Species	Route of Administration	Key Finding	Reference
Acute Oral Toxicity	Rat	Oral	LD50 = 16 g/kg body weight[7][8][9][10][11]	[7][8][9][10][11]
Acute Oral Toxicity	Rat	Oral	Approximate Lethal Dose (ALD) > 5000 mg/kg	[12]
90-Day Subchronic Oral Toxicity	Rat	Oral (diet)	NOAEL = 5,000 mg/kg/day[12]	[12]
90-Day Subchronic Oral Toxicity	Rat	Oral	NOAEL of the production organism (M. foliorum) = 2,000 mg/kg bw/day	[3]

Table 2: Chronic and Developmental Toxicity of D-Psicose

Study Type	Species	Duration	Dosage	Key Finding	Reference
Chronic Oral Toxicity	Rat (Wistar)	12-18 months	3% in diet (1.28 g/kg bw/day)	No adverse effects observed[7] [8][9][10]	[7][8][9][10]
Teratogenicity (Prenatal Developmental Toxicity)	Rat (Sprague-Dawley)	Gestation	Up to 5000 mg/kg bw/day	Not teratogenic; NOAEL = 5000 mg/kg/day for maternal and developmental toxicity[13]	[13]
One-Generation Reproduction Toxicity	Rat	-	-	Did not exert reproductive toxicity[13]	[13]

Table 3: Human Tolerance and Safety Data for D-Psicose

Study Population	Dosage	Duration	Key Finding	Reference
Healthy Humans	0.5 g/kg bw/day (males), 0.6 g/kg bw/day (females)	Single dose	Maximum tolerable levels without significant gastrointestinal discomfort[2]	[2]
Healthy Humans	0.55 g/kg body weight	Single dose	Maximum non-effect dose for causing diarrhea[1][14]	[1][14]
Healthy and Type 2 Diabetes Patients	5 g, thrice daily	Long-term	No significant clinical concerns[15]	[15]
Subjects with High LDL Cholesterol	5 g or 15 g daily	48 weeks	Safe for long-term intake; may improve hepatic function and glucose metabolism[16]	[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are the protocols for key experiments cited in this guide.

Long-Term Oral Toxicity Study in Rats

- Test System: Male Wistar rats, 3 weeks old.
- Groups:
 - Control Group: Fed a diet containing 3% sucrose.

- Test Group: Fed a diet containing 3% **D-Psicose**.
- Administration: Diets were provided for 12 to 18 months. The actual ingestion was approximately 1.22 g/kg body weight/day for sucrose and 1.28 g/kg body weight/day for **D-Psicose**^{[7][8][9]}.
- Parameters Monitored:
 - Body weight gain.
 - Intra-abdominal adipose tissue weight.
 - Relative weights of major organs (liver, kidney, brain, lungs, pancreas).
 - Clinical chemical tests.
 - Gross pathological findings.
- Endpoint: Assessment of any adverse effects related to the long-term consumption of **D-Psicose**^{[7][8]}.

Teratogenicity Study in Rats

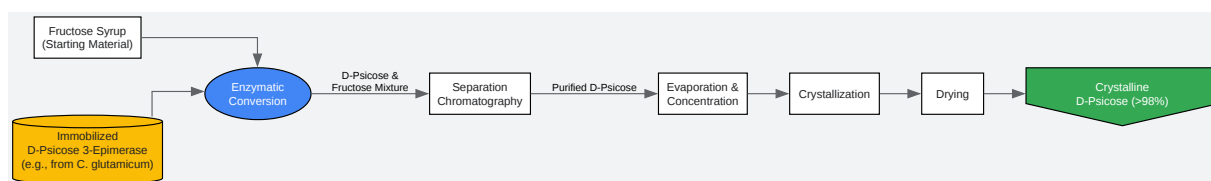
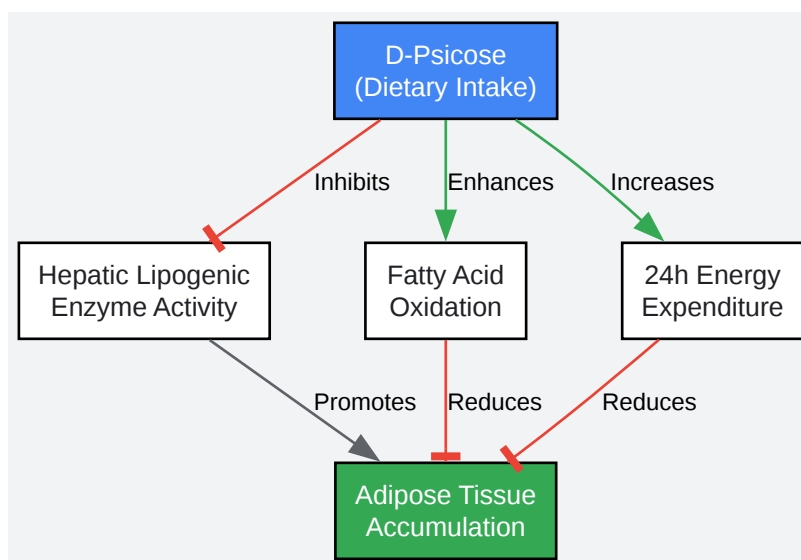
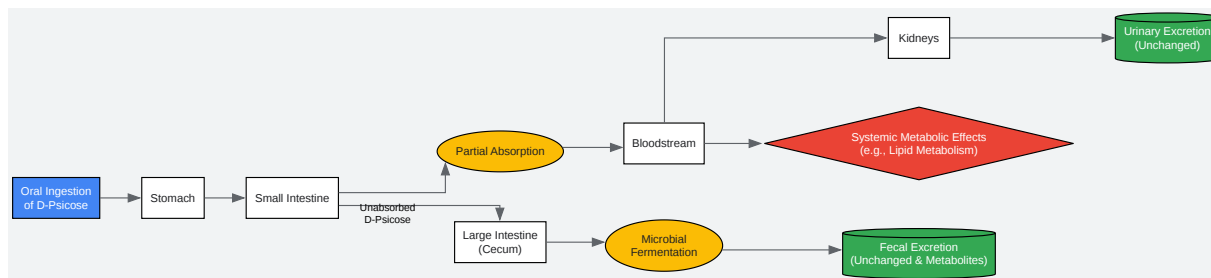
- Test System: Pregnant Sprague-Dawley (SD) rats.
- Groups:
 - Control Group: Vehicle control.
 - Test Groups: D-allulose administered at various daily doses up to 5000 mg/kg body weight.
- Administration: Oral gavage during the period of organogenesis.
- Parameters Monitored (Maternal):
 - Body weight changes.
 - Clinical signs of toxicity.

- Mortality.
- Parameters Monitored (Fetal):
 - External appearance.
 - Visceral and skeletal malformations.
- Endpoint: Evaluation of the potential of D-allulose to cause prenatal developmental toxicity[13].

Metabolism and Signaling Pathways

D-Psicose is poorly metabolized in the body. Studies in rats have shown that a significant portion of orally administered **D-Psicose** is absorbed from the digestive tract and then excreted in the urine and feces without being utilized for energy[17][18]. The unabsorbed portion undergoes fermentation in the cecum by intestinal microflora[17][18].

While not directly metabolized for energy, **D-Psicose** has been shown to influence metabolic pathways, particularly lipid metabolism. It has been observed to decrease lipogenesis and increase fatty acid oxidation, contributing to its potential for weight management[19][20].



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